Prostaglandin E3

Description

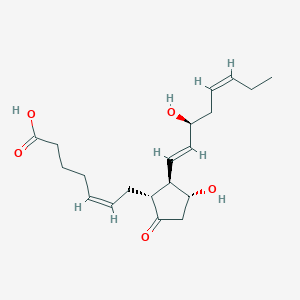

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOMORHDRONZRN-QLOYDKTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045731 | |

| Record name | PGE3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin E3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

802-31-3 | |

| Record name | PGE3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=802-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin E3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000802313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PGE3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN E3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZED6SBL53S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin E3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of Prostaglandin E3 from Eicosapentaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway for the synthesis of Prostaglandin E3 (PGE3) from the omega-3 fatty acid, eicosapentaenoic acid (EPA). This document details the enzymatic cascade, presents relevant quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and associated workflows.

Executive Summary

This compound (PGE3) is an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). The synthesis of PGE3 involves a multi-step enzymatic process that parallels the well-established pathway for the synthesis of the pro-inflammatory Prostaglandin E2 (PGE2) from arachidonic acid (AA). Understanding the nuances of the PGE3 synthesis pathway is of significant interest in the fields of inflammation, cancer research, and cardiovascular disease, as a shift in the balance from 2-series to 3-series prostaglandins is often associated with beneficial health outcomes.[1][2][3] This guide will elucidate the core steps of this pathway, from the initial liberation of EPA from the cell membrane to the final isomerization to PGE3.

The this compound Synthesis Pathway

The synthesis of PGE3 is a sequential enzymatic cascade initiated by the release of EPA from the phospholipid membrane. The key enzymes involved are cytosolic phospholipase A2 (cPLA2), cyclooxygenases (COX-1 and COX-2), and microsomal prostaglandin E synthase-1 (mPGES-1).[1]

Step 1: Liberation of Eicosapentaenoic Acid (EPA) by cPLA2

The pathway is initiated by the hydrolysis of the sn-2 position of membrane glycerophospholipids by cytosolic phospholipase A2 (cPLA2), which releases EPA into the cytoplasm.[1] This step is a critical regulatory point, as the availability of free EPA is a rate-limiting factor for the entire downstream cascade.

Step 2: Conversion of EPA to Prostaglandin H3 (PGH3) by Cyclooxygenases (COX)

Once released, EPA is acted upon by the bifunctional enzyme prostaglandin G/H synthase, commonly known as cyclooxygenase (COX).[4] This enzyme possesses both cyclooxygenase and peroxidase activities. The cyclooxygenase activity converts EPA into the unstable intermediate Prostaglandin G3 (PGG3), which is then rapidly reduced to Prostaglandin H3 (PGH3) by the peroxidase activity of the same enzyme.[5] There are two main isoforms of COX:

-

COX-1: Constitutively expressed in most tissues, it is involved in homeostatic functions.[6]

-

COX-2: An inducible enzyme, its expression is upregulated by inflammatory stimuli, growth factors, and cytokines.[6][7]

Research indicates that EPA is a preferential substrate for COX-2 over COX-1.[8][9]

Step 3: Isomerization of PGH3 to this compound (PGE3) by mPGES-1

The final step in the synthesis of PGE3 is the isomerization of PGH3, which is catalyzed by a prostaglandin E synthase (PGES).[10][11] The key enzyme in this step, particularly in inflammatory contexts, is the inducible microsomal prostaglandin E synthase-1 (mPGES-1).[12][13] mPGES-1 is often functionally coupled with COX-2, facilitating the efficient conversion of newly synthesized PGH3 into PGE3.[11][14]

Quantitative Data

The efficiency of the PGE3 synthesis pathway is influenced by the enzymatic kinetics and substrate competition with the parallel PGE2 pathway from arachidonic acid (AA). The following tables summarize key quantitative data.

| Enzyme | Substrate | Relative Activity/Efficiency | Reference |

| COX-1 | EPA vs. AA | EPA is a poor substrate; approximately 10% of the efficiency compared to AA. | [15] |

| COX-2 | EPA vs. AA | EPA is a better substrate for COX-2 than for COX-1, with about 30% of the rate of conversion of AA to PGH2. | [1] |

| mPGES-1 | PGH3 vs. PGH2 | More than 3-fold less active with PGH3 than with PGH2. | [1] |

Table 1: Comparative Enzyme Activity with EPA and AA-derived Substrates.

| Inhibitor | Target Enzyme | IC50 | Reference |

| Celecoxib | COX-2 | Varies by assay conditions | [11] |

| SC-560 | COX-1 | Varies by assay conditions | [11] |

| MF63 | mPGES-1 | 1 nM (cell-free) | [16][17] |

Table 2: Inhibitory Concentrations (IC50) for Key Enzymes. Note that IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the PGE3 synthesis pathway.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for eicosanoid analysis.[1][18][19]

1. Sample Preparation (Solid-Phase Extraction):

- Resuspend cell pellets (e.g., from cell culture) in 1 mL of 10% methanol in water.

- Sonicate for 5 minutes to lyse the cells.

- Spike the sample with an appropriate deuterated internal standard (e.g., PGE2-d4, as PGE3-d4 may not be commercially available).

- Activate a solid-phase extraction (SPE) column (e.g., C18) with 3.5 mL of 100% methanol, followed by equilibration with 3.5 mL of water.

- Load the sample onto the column.

- Wash the column with 3.5 mL of 10% methanol in water to remove interfering substances.

- Elute the eicosanoids with 1 mL of methanol.

- Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried sample in an appropriate volume (e.g., 90 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Chromatographic Separation:

- Use a C18 reversed-phase column.

- Employ a binary solvent system. For example:

- Solvent A: Water/acetonitrile/acetic acid (70:30:0.02, v/v/v)

- Solvent B: Acetonitrile/isopropyl alcohol (50:50, v/v)

- Establish a gradient elution program to separate PGE3 from other eicosanoids. A typical gradient might run from a low percentage of Solvent B to a high percentage over 20-25 minutes.

- Mass Spectrometric Detection:

- Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

- Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of PGE3. The specific precursor and product ion transitions for PGE3 will need to be determined.

Cyclooxygenase (COX) Activity Assay

This protocol is based on commercially available fluorometric assay kits and can be adapted for EPA as a substrate.[3][20]

1. Sample Preparation:

- Cell Lysate: Wash approximately 2-6 million cells with PBS, then lyse the cell pellet in a suitable lysis buffer containing a protease inhibitor cocktail. Centrifuge to pellet cell debris and collect the supernatant.

- Tissue Homogenate: Perfuse the tissue with PBS to remove blood. Homogenize the tissue in lysis buffer on ice. Centrifuge and collect the supernatant.

2. Assay Procedure:

- Prepare a reaction mix containing COX assay buffer, a fluorescent probe, and a cofactor.

- To differentiate between COX-1 and COX-2 activity, prepare parallel reactions with and without specific inhibitors (e.g., SC-560 for COX-1 and celecoxib for COX-2).

- Add the sample (cell lysate or tissue homogenate) to the reaction mix.

- Initiate the reaction by adding the substrate (EPA, in this case, instead of the typically provided arachidonic acid).

- Measure the fluorescence in a kinetic mode at an excitation/emission of approximately 535/587 nm.

- Calculate the COX activity based on the rate of increase in fluorescence, comparing the uninhibited sample to the samples with specific inhibitors.

Cytosolic Phospholipase A2 (cPLA2) Activity Assay

This protocol is based on a commercially available assay kit.[21]

1. Reagent Preparation:

- Reconstitute a synthetic substrate, such as arachidonoyl thio-PC, in the provided assay buffer.

- Prepare a solution of DTNB (Ellman's reagent) for colorimetric detection.

2. Sample Preparation:

- Prepare cell lysates or tissue homogenates as described in the COX activity assay protocol.

3. Assay Procedure:

- Add the sample to a 96-well plate.

- Add the DTNB solution to all wells.

- Initiate the reaction by adding the reconstituted substrate.

- The hydrolysis of the thioester bond in the substrate by cPLA2 releases a free thiol, which reacts with DTNB to produce a yellow-colored product.

- Measure the absorbance at approximately 405 nm in a kinetic mode.

- The rate of increase in absorbance is proportional to the cPLA2 activity.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Activity Assay

This protocol is based on a cell-free assay described in the literature.[4][12]

1. Enzyme and Substrate Preparation:

- Use a source of mPGES-1, such as human recombinant enzyme or microsomes isolated from cells overexpressing mPGES-1.

- The substrate, PGH3, is highly unstable and typically needs to be synthesized immediately prior to the assay or handled with extreme care at low temperatures.

2. Assay Procedure:

- Incubate the mPGES-1 enzyme preparation with PGH3 in a suitable buffer containing reduced glutathione, which is a required cofactor for mPGES-1 activity.[22]

- The reaction is typically carried out for a short period (e.g., 2 minutes) at 37°C.

- Stop the reaction by adding a stopping solution (e.g., a solution containing a ferric chloride).

- Quantify the amount of PGE3 produced using LC-MS/MS as described in section 4.1.

- The mPGES-1 activity is determined by the rate of PGE3 formation.

Visualizations

This compound Synthesis Pathway

Caption: The enzymatic pathway of this compound (PGE3) synthesis from EPA.

Experimental Workflow for PGE3 Quantification

Caption: Workflow for the quantification of PGE3 using LC-MS/MS.

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. assaygenie.com [assaygenie.com]

- 4. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the Activity and Expression of Cyclooxygenases COX1 and COX2 in THP-1 Monocytes and Macrophages Cultured with BiodentineTM Silicate Cement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. EicosaCell: An Imaging-Based Assay to Identify Spatiotemporal Eicosanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. Identifying Intracellular Sites of Eicosanoid Lipid Mediator Synthesis with EicosaCell Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Inhibition of microsomal prostaglandin E synthase-1 by aminothiazoles decreases prostaglandin E2 synthesis in vitro and ameliorates experimental periodontitis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academicjournals.org [academicjournals.org]

- 17. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LC/MS/MS method for analysis of E₂ series prostaglandins and isoprostanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abcam.com [abcam.com]

- 21. content.abcam.com [content.abcam.com]

- 22. Identification of human prostaglandin E synthase: A microsomal, glutathione-dependent, inducible enzyme, constituting a potential novel drug target - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Profile of Prostaglandin E3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological functions of Prostaglandin E3 (PGE3) in inflammation, tailored for researchers, scientists, and professionals in drug development. PGE3, an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), presents a promising area of study for its potential therapeutic applications in inflammatory diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways to facilitate further research and development in this field.

Core Anti-Inflammatory Mechanisms of this compound

This compound is recognized for its anti-inflammatory properties, which are often contrasted with the more pro-inflammatory actions of its omega-6-derived counterpart, Prostaglandin E2 (PGE2).[1][2][3] The primary mechanism through which PGE3 exerts its effects is by modulating the polarization of macrophages, key immune cells in the inflammatory response.[3][4]

PGE3 has been shown to inhibit the pro-inflammatory M1 macrophage phenotype, characterized by the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][5] Concurrently, PGE3 promotes the anti-inflammatory M2a macrophage phenotype, which is associated with the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) and plays a role in the resolution of inflammation.[3][5] This targeted modulation of macrophage polarization highlights PGE3 as a potential agent for resolving chronic inflammation.[1][4]

Quantitative Data on PGE3 Bioactivity

The biological effects of PGE3 are concentration-dependent and receptor-mediated. The following tables summarize the available quantitative data on the bioactivity of PGE3 and related compounds.

Table 1: Effect of this compound on Macrophage Polarization Markers

| Cell Type | Treatment | Concentration | Effect on M1 Markers (e.g., CCR7, iNOS, TNF-α, IL-6) | Effect on M2a Markers (e.g., CD163, CD206, Arg-1, IL-10) | Reference |

| THP-1 derived macrophages | PGE3 | 1 - 10,000 nmol/L | Dose-dependent suppression | Dose-dependent induction | [3][5] |

| Bone Marrow-Derived Macrophages (BMDMs) | PGE3 | Not specified | Down-regulation (iNOS, IL-6, TNF-α) | Up-regulation (Fizz1, Arg-1, IL-10) | [3][5] |

Table 2: Comparative Effect of PGE2 and PGE3 on IL-6 Secretion in RAW 264.7 Macrophages

| Prostaglandin | Concentration | IL-6 Secretion (relative to control) | Potency Compared to PGE2 | Reference |

| PGE2 | 1 µg/ml | Significantly increased | - | [6] |

| PGE3 | 1 µg/ml | Increased, but significantly lower than PGE2 | Less efficient | [6] |

Table 3: Binding Affinities (Ki, nM) of Prostaglandins to EP Receptors

| Ligand | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | Reference |

| PGE2 | 18 | 38 | 5 | 3.1 | [2] |

| ONO-AE1-259 (EP2 Agonist) | >10,000 | 3 | >10,000 | 600 | [2] |

| ONO-AE-248 (EP3 Agonist) | >10,000 | 3,700 | 8 | 4,200 | [2] |

| ONO-AE1-329 (EP4 Agonist) | >10,000 | 2,100 | 1,200 | 10 | [2] |

Signaling Pathways Modulated by this compound

PGE3 is understood to exert its influence on macrophage polarization primarily through the E-series prostaglandin (EP) receptors, leading to the activation of downstream signaling cascades. The most prominently implicated pathway involves the activation of Protein Kinase A (PKA).[3][4]

Upon binding of PGE3 to Gs-coupled EP receptors (likely EP2 and EP4), adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP subsequently activates PKA. Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which is known to play a role in the expression of anti-inflammatory genes like IL-10.[7][8]

PGE3 signaling cascade in macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of PGE3 on inflammation.

In Vitro Macrophage Polarization

This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to M1 and M2a phenotypes, with the inclusion of PGE3 treatment.

Workflow for macrophage polarization assay.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

Interleukin-4 (IL-4)

-

This compound (PGE3)

-

6-well culture plates

Procedure:

-

Isolate bone marrow cells from the femur and tibia of mice.

-

Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF (e.g., 30% L929 cell supernatant) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).[5]

-

Seed the BMDMs into 6-well plates.

-

For M1 polarization, treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours. For M2a polarization, treat the cells with IL-4 (20 ng/mL) for 24 hours.[5]

-

In parallel, treat separate wells under M1 and M2a polarization conditions with various concentrations of PGE3 (e.g., 1-10,000 nmol/L) to assess its dose-dependent effects.[5]

-

After 24 hours of incubation, harvest the cells for analysis of polarization markers.

Quantitative Real-Time PCR (qPCR) for Cytokine Expression

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for target genes (see Table 4)

Procedure:

-

Isolate total RNA from the polarized macrophages using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers for the target genes.

-

Normalize the expression of target genes to a housekeeping gene (e.g., β-actin).

-

Calculate the relative gene expression using the ΔΔCt method.

Table 4: Recommended qPCR Primer Sequences for Mouse Inflammatory Markers

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| iNOS | GACATTACGACCCCTCCCAC | GCACATGCAAGGAAGGGAAC | [9] |

| TNF-α | TGATCGGTCCCCAAAGGGAT | TGTCTTTGAGATCCATGCCGT | [9] |

| IL-6 | CAACGATGATGCACTTGCAGA | GTGACTCCAGCTTATCTCTTGGT | [9] |

| Arg-1 | AATGAAGAGCTGGCTGGTGT | CTGGTTGTCAGGGGAGTGTT | [9] |

| IL-10 | GTGGAGCAGGTGAAGAGTGA | TCGGAGAGAGGTACAAACGAG | [9] |

| β-actin | TGCTGTCCCTGTATGCCTCTG | TGATGTCACGCACGATTTCC | [9] |

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

Materials:

-

ELISA kits for mouse TNF-α, IL-6, and IL-10 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

96-well ELISA plates

-

Wash buffer

-

Stop solution

-

Microplate reader

Procedure:

-

Collect the culture supernatants from the polarized macrophage experiments.

-

Coat a 96-well plate with the capture antibody for the specific cytokine overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer.

-

Add the culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.[1][2][6][10]

Western Blot for Signaling Proteins

Materials:

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-phospho-PKA substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated macrophages and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[4][11][12][13][14]

Conclusion

This compound demonstrates significant anti-inflammatory potential, primarily through its ability to modulate macrophage polarization towards an anti-inflammatory M2a phenotype and suppress the pro-inflammatory M1 phenotype. Its signaling via the PKA pathway offers a clear mechanism for these effects. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of PGE3 in inflammatory diseases. Further investigation into the specific dose-dependent effects of PGE3 on a wider range of inflammatory mediators and the elucidation of its unique downstream signaling targets will be crucial in advancing this promising area of research.

References

- 1. Mouse TNF alpha ELISA Kit (BMS607-3) - Invitrogen [thermofisher.com]

- 2. Mouse TNF alpha ELISA Kit (ab108910) | Abcam [abcam.com]

- 3. This compound attenuates macrophage‐associated inflammation and prostate tumour growth by modulating polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-PKA Substrate (RRXS*/T*) (100G7E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 5. sinobiological.com [sinobiological.com]

- 6. biossusa.com [biossusa.com]

- 7. PGE(2) induces macrophage IL-10 production and a regulatory-like phenotype via a protein kinase A-SIK-CRTC3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Mouse TNF-alpha ELISA Kit Elisa Kit KE10002 | Proteintech [ptglab.com]

- 11. researchgate.net [researchgate.net]

- 12. Phospho-(Ser/Thr) PKA Substrate Antibody | Cell Signaling Technology [cellsignal.com]

- 13. biocompare.com [biocompare.com]

- 14. bdj.co.jp [bdj.co.jp]

Prostaglandin E3 Signaling Cascade Through EP Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Prostaglandin E3 (PGE3) signaling cascade, focusing on its interaction with the four E-prostanoid (EP) receptor subtypes. This compound, an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is increasingly recognized for its distinct biological activities, often contrasting with the more widely studied Prostaglandin E2 (PGE2). Understanding the nuances of PGE3-mediated signaling is critical for the development of novel therapeutics in areas such as inflammation, cancer, and cardiovascular disease.

Core Signaling Pathways of EP Receptors

This compound, like PGE2, elicits its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses.

-

EP1 Receptor: Primarily coupled to Gαq, its activation leads to an increase in intracellular calcium levels.[1]

-

EP2 and EP4 Receptors: These are coupled to Gαs, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2]

-

EP3 Receptor: This receptor is unique in its ability to couple to multiple G-proteins, most commonly Gαi, which inhibits adenylyl cyclase and decreases cAMP levels.[1] However, some isoforms can also couple to Gαs or Gα12/13.[3]

Comparative Ligand Affinity and Potency: PGE3 vs. PGE2

While PGE3 and PGE2 act on the same family of EP receptors, their binding affinities and functional potencies can differ significantly. This is a crucial factor in their distinct physiological effects. A comparative study has shown that PGE3 generally exhibits lower affinity and potency than PGE2 for the EP1, EP2, and EP3 receptors.[4] However, for the EP4 receptor, PGE3 demonstrates comparable affinity and potency to PGE2.[4]

| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Primary Second Messenger |

| EP1 | PGE2 | Data not available | ~5 | ↑ [Ca2+]i |

| PGE3 | Data not available | ~30 | ↑ [Ca2+]i | |

| EP2 | PGE2 | Data not available | ~3 | ↑ cAMP |

| PGE3 | Data not available | ~20 | ↑ cAMP | |

| EP3 | PGE2 | Data not available | ~0.5 (inhibition of cAMP) | ↓ cAMP |

| PGE3 | Data not available | ~3 (inhibition of cAMP) | ↓ cAMP | |

| EP4 | PGE2 | Data not available | ~0.3 | ↑ cAMP |

| PGE3 | Data not available | ~0.3 | ↑ cAMP |

Note: The table summarizes comparative potency data. Specific binding affinity values (Ki) for PGE3 are not widely available in the literature. The functional potency data is derived from studies measuring second messenger formation (cAMP or Ca2+) in response to agonist stimulation.

Detailed Signaling Pathways

The activation of EP receptors by PGE3 initiates a cascade of intracellular events. The following diagrams illustrate the primary signaling pathways for each receptor subtype.

EP1 Receptor Signaling

EP2 and EP4 Receptor Signaling (Gs Pathway)

EP3 Receptor Signaling (Gi Pathway)

EP4 Receptor Signaling (Alternative Pathways)

Recent evidence suggests that EP4 receptor signaling is more complex than initially understood, with PGE3 acting as a biased agonist. While PGE3 is a full agonist for Gαs and Gαi-mediated signaling through EP4, it acts as a partial agonist for the TCF/β-catenin pathway.[5] This biased agonism may contribute to the anti-cancer properties of PGE3.

Experimental Protocols

Radioligand Binding Assay for EP Receptors

This protocol is a generalized method for determining the binding affinity of ligands to EP receptors expressed in cell membranes.

Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand and the binding affinity (Ki) of a competitive non-labeled ligand (e.g., PGE3).

Materials:

-

Cell membranes expressing the EP receptor of interest.

-

Radiolabeled ligand (e.g., [3H]PGE2).

-

Unlabeled competitor ligand (PGE3).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target EP receptor and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled competitor (PGE3).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled ligand. Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the intracellular accumulation of cAMP in response to EP receptor activation (for EP2 and EP4) or inhibition (for EP3).

Objective: To determine the EC50 of PGE3 for stimulating cAMP production (EP2/EP4) or the IC50 for inhibiting forskolin-stimulated cAMP production (EP3).

Materials:

-

Cells expressing the EP receptor of interest.

-

PGE3.

-

Forskolin (for EP3 assays).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Seeding: Seed cells expressing the target EP receptor into a 96-well plate and culture overnight.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.

-

Stimulation:

-

For EP2/EP4: Add varying concentrations of PGE3 and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

For EP3: Add varying concentrations of PGE3 followed by a fixed concentration of forskolin (to stimulate adenylyl cyclase) and incubate.

-

-

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection method.

-

Data Analysis: Plot the cAMP concentration as a function of the PGE3 concentration and fit the data to a dose-response curve to determine the EC50 or IC50.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration following EP1 receptor activation.

Objective: To determine the EC50 of PGE3 for inducing calcium mobilization via the EP1 receptor.

Materials:

-

Cells expressing the EP1 receptor.

-

PGE3.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Seeding: Seed cells expressing the EP1 receptor into a black, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of probenecid for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

-

Stimulation and Measurement: Inject varying concentrations of PGE3 into the wells and immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-2 minutes).

-

Data Analysis: Determine the peak fluorescence response for each concentration of PGE3. Plot the peak response as a function of the PGE3 concentration and fit the data to a dose-response curve to determine the EC50.

Conclusion

This compound is an important signaling molecule with a distinct pharmacological profile compared to PGE2. Its differential activity at the EP receptors, particularly its comparable potency at the EP4 receptor and biased agonism, underscores its potential as a therapeutic agent with a more favorable side-effect profile in certain contexts. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of modulating the PGE3 signaling cascade. Further research is warranted to fully elucidate the quantitative aspects of PGE3-EP receptor interactions and the downstream consequences in various physiological and pathological settings.

References

- 1. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PGE1 and E3 show lower efficacies than E2 to β-catenin-mediated activity as biased ligands of EP4 prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Class of Local Hormones: A Technical Guide to the Discovery and Historical Background of Prostaglandins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical background of prostaglandins, a ubiquitous class of lipid autacoids with profound physiological and pathophysiological significance. From their initial observation as mysterious vasoactive substances in seminal fluid to the elucidation of their complex biosynthesis and signaling pathways, the story of prostaglandins is a testament to meticulous scientific inquiry. This document details the pivotal experiments, presents quantitative data on their biological activity, and illustrates their signaling mechanisms, offering a comprehensive resource for professionals in the field.

A Serendipitous Discovery: Early Observations

The journey into the world of prostaglandins began in the 1930s with independent observations by two groups of researchers. In New York, gynecologists Raphael Kurzrok and Charles Lieb noted that human seminal fluid could induce both contraction and relaxation of isolated human uterine strips.[1] Almost concurrently, Maurice Goldblatt in England reported similar smooth muscle-stimulating and vasodepressor activities in human seminal plasma.[1] These early findings hinted at the existence of potent, yet unidentified, biologically active substances.

It was the Swedish physiologist Ulf von Euler who, in 1935, systematically characterized these activities and coined the term "prostaglandin," believing the substance originated from the prostate gland.[2][3] While it was later discovered that the seminal vesicles are the primary source of prostaglandins in semen, the name has persisted.[1] Von Euler's initial work established that prostaglandin was a lipid-soluble acid with potent effects on smooth muscle and blood pressure.[4]

Isolation, Structure Elucidation, and Biosynthesis: The Karolinska Institute's Breakthroughs

For two decades following their initial discovery, the chemical nature of prostaglandins remained a mystery. The breakthrough came in the 1950s and 1960s through the pioneering work of Sune Bergström and his student Bengt Samuelsson at the Karolinska Institute in Sweden.

Bergström undertook the arduous task of isolating these elusive compounds from sheep seminal vesicles.[5] Employing techniques like countercurrent distribution and partition chromatography, his team successfully isolated and crystallized the first two prostaglandins in 1957: Prostaglandin E1 (PGE1) and Prostaglandin F1α (PGF1α).[4]

The subsequent structural elucidation was a landmark achievement in natural product chemistry. Using a combination of degradation studies, mass spectrometry, and gas-liquid chromatography, Bergström and Samuelsson determined the complete chemical structures of these C20 fatty acid derivatives, revealing a common five-membered ring at their core.[5]

Building on this, Samuelsson's meticulous studies in the 1960s unraveled the biosynthetic pathway of prostaglandins. He demonstrated that they are formed from essential fatty acids, with arachidonic acid being the primary precursor.[5] His work identified the key role of a microsomal enzyme system, later termed cyclooxygenase (COX) , in this conversion.[2]

Mechanism of Action of NSAIDs: The Contribution of John Vane

The discovery of the prostaglandin biosynthesis pathway set the stage for another monumental discovery. In 1971, British pharmacologist John Vane , using his innovative cascade superfusion bioassay, demonstrated that aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the cyclooxygenase enzyme, thereby blocking prostaglandin synthesis.[6][7] This seminal finding provided a unifying mechanism for the anti-inflammatory, analgesic, and antipyretic actions of this widely used class of drugs and earned Vane a share of the 1982 Nobel Prize in Physiology or Medicine, alongside Bergström and Samuelsson.[1]

Key Experimental Protocols

The discovery and characterization of prostaglandins were underpinned by a series of elegant and meticulous experimental techniques. Below are detailed methodologies for some of the key experiments.

Bioassay of Prostaglandins on Isolated Smooth Muscle

The initial discovery of prostaglandins relied on their effects on isolated smooth muscle preparations. The following protocol is a generalized representation of the methods used by early researchers, adapted for a common laboratory preparation, the guinea pig ileum.

Objective: To measure the contractile response of isolated guinea pig ileum to prostaglandin-containing extracts or purified prostaglandins.

Materials:

-

Guinea pig

-

Student Organ Bath with a kymograph or a force-displacement transducer and recording system

-

Tyrode's physiological salt solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)

-

Aerator (95% O2, 5% CO2)

-

Dissecting instruments

-

Surgical thread

Procedure:

-

A guinea pig is euthanized by a humane method (e.g., cervical dislocation).

-

The abdomen is opened, and a segment of the terminal ileum is identified and excised.

-

The ileal segment is placed in a petri dish containing Tyrode's solution and gently flushed to remove its contents.

-

A 2-3 cm piece of the ileum is cut and tied with surgical thread at both ends.

-

The tissue is mounted in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated. One end of the tissue is attached to a fixed hook, and the other end is connected to an isotonic lever of a kymograph or a force transducer.

-

The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 0.5-1.0 g. The bath solution is changed every 15 minutes.

-

A baseline of spontaneous contractions is recorded.

-

Standard solutions of prostaglandins (or the test extract) are added to the bath in a cumulative or non-cumulative manner, and the resulting contractions are recorded.

-

After each dose, the tissue is washed with fresh Tyrode's solution until it returns to the baseline.

-

A dose-response curve can be constructed by plotting the magnitude of the contraction against the logarithm of the prostaglandin concentration.

John Vane's Cascade Superfusion Bioassay

This technique allowed for the simultaneous bioassay of multiple substances in a biological fluid by passing the fluid over a series of isolated tissues, each with a characteristic sensitivity to different autacoids.

Objective: To detect and differentiate prostaglandins and other vasoactive substances in biological fluids.

Materials:

-

Isolated tissues: Rat stomach strip, rat colon, chick rectum (for prostaglandin detection). Other tissues like rabbit aorta strip could be included to detect catecholamines.

-

Krebs-Henseleit solution (Composition in g/L: NaCl 6.9, KCl 0.35, CaCl2 0.28, KH2PO4 0.16, MgSO4·7H2O 0.29, NaHCO3 2.1, Glucose 2.0)

-

Peristaltic pump

-

Warming coil

-

Force-displacement transducers and a multi-channel recorder

Procedure:

-

The isolated tissues are prepared and mounted vertically in a cascade.

-

Warm (37°C) and aerated Krebs-Henseleit solution is pumped at a constant rate (e.g., 5-10 mL/min) to the top of the cascade, where it superfuses the first tissue.

-

The effluent from the first tissue then flows over the subsequent tissues in the cascade.

-

Each tissue is connected to a force transducer to record its contractions or relaxations.

-

The biological fluid to be tested (e.g., perfusate from an organ, or blood) is infused into the superfusing fluid just before it reaches the first tissue.

-

The pattern of responses across the different tissues allows for the identification and quantification of the active substances. For example, the rat stomach strip and chick rectum are highly sensitive to E- and F-type prostaglandins.

Prostaglandin Isolation and Analysis by GC-MS (Conceptual Workflow)

The structural elucidation of prostaglandins by Bergström and Samuelsson was a complex process. The following is a conceptual workflow based on the techniques they employed.

Objective: To isolate and identify prostaglandins from biological samples.

Procedure:

-

Extraction: Minced sheep seminal vesicles are homogenized and extracted with ethanol or acetone to precipitate proteins. The supernatant, containing the lipids, is collected.

-

Solvent Partitioning: The extract is partitioned between an aqueous and an organic solvent (e.g., ether or chloroform) at different pH values to separate acidic lipids, including prostaglandins.

-

Chromatography:

-

Silicic Acid Chromatography: The crude extract is subjected to column chromatography on silicic acid, eluting with a gradient of solvents (e.g., ethyl acetate in hexane) to separate different classes of lipids.

-

Reversed-Phase Partition Chromatography: Further purification is achieved using reversed-phase chromatography to separate individual prostaglandins based on their polarity.

-

-

Derivatization for GC-MS:

-

Esterification: The carboxylic acid group of the prostaglandin is converted to a methyl ester by treatment with diazomethane. This increases its volatility.

-

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers by reacting with a silylating agent (e.g., BSTFA). This further increases volatility and thermal stability.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The derivatized sample is injected into a gas chromatograph, where individual prostaglandins are separated based on their boiling points and interaction with the column's stationary phase.

-

As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and structural elucidation.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

Prostaglandins like PGI2 and PGE1 are potent inhibitors of platelet aggregation, while TXA2 is a potent aggregator. Light Transmission Aggregometry (LTA) is a standard method to quantify these effects.

Objective: To measure the effect of prostaglandins on platelet aggregation.

Materials:

-

Platelet aggregometer

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonists (e.g., ADP, collagen, arachidonic acid)

-

Prostaglandin solutions (e.g., PGI2, PGE1)

-

Saline or appropriate buffer

Procedure:

-

PRP and PPP Preparation: Whole blood is collected in an anticoagulant (e.g., sodium citrate). PRP is obtained by low-speed centrifugation, and PPP is obtained by high-speed centrifugation of the remaining blood.

-

Aggregometer Setup: The aggregometer is set to 0% aggregation with PRP and 100% aggregation with PPP.

-

Assay:

-

A cuvette with a stir bar containing PRP is placed in the aggregometer and warmed to 37°C.

-

To test for inhibition, the prostaglandin solution (or vehicle control) is added to the PRP and incubated for a short period (e.g., 1-2 minutes).

-

A platelet agonist (e.g., ADP) is then added to induce aggregation.

-

The change in light transmission is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

-

-

Data Analysis: The maximum aggregation percentage is determined. For inhibitory prostaglandins, an IC50 value (the concentration that causes 50% inhibition of aggregation) can be calculated.

Quantitative Data on Prostaglandin Activity

The following tables summarize some of the available quantitative data on the biological activity of key prostaglandins. These values can vary depending on the specific experimental conditions, tissue, and species.

Table 1: Potency of Prostaglandins on Smooth Muscle Contraction and Relaxation

| Prostaglandin | Tissue | Species | Effect | Potency (EC50/IC50) |

| PGE1 | Guinea Pig Ileum | Guinea Pig | Contraction | ~5 x 10⁻⁹ M |

| PGE2 | Human Uterine (non-pregnant) | Human | Relaxation | - |

| PGF2α | Human Uterine (non-pregnant) | Human | Contraction | - |

| PGF2α | Rat Uterus | Rat | Contraction | ~1 x 10⁻⁸ M |

| PGI2 | Rabbit Aorta | Rabbit | Relaxation | ~3 x 10⁻⁹ M |

| TXA2 (U46619) | Rat Aorta | Rat | Contraction | ~2.8 x 10⁻⁸ M[6] |

Table 2: Potency of Prostaglandins on Platelet Aggregation

| Prostaglandin | Agonist | Species | Effect | Potency (IC50) |

| PGI2 | ADP | Human | Inhibition | ~0.5 - 1 nM |

| PGE1 | ADP | Human | Inhibition | ~10 - 30 nM |

| PGD2 | ADP | Human | Inhibition | ~5 - 15 nM |

| TXA2 (U46619) | - | Human | Aggregation | ~1 x 10⁻⁸ M[8] |

Prostaglandin Signaling Pathways

Prostaglandins exert their diverse effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The major prostaglandin signaling pathways are illustrated below.

Prostaglandin E2 (PGE2) Signaling

PGE2 signals through four receptor subtypes (EP1, EP2, EP3, and EP4), which are coupled to different G-proteins and elicit distinct downstream effects.

Caption: PGE2 receptor signaling pathways.

Prostaglandin F2α (PGF2α) Signaling

PGF2α primarily signals through the FP receptor, which is coupled to Gq, leading to the activation of the phospholipase C pathway.

Caption: PGF2α receptor signaling pathway.

Prostacyclin (PGI2) Signaling

PGI2 is a potent vasodilator and inhibitor of platelet aggregation. It signals through the IP receptor, which is coupled to Gs, leading to an increase in intracellular cAMP.

Caption: PGI2 receptor signaling pathway.

Thromboxane A2 (TXA2) Signaling

TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation. It acts via the TP receptor, which, like the FP receptor, is coupled to Gq.

Caption: TXA2 receptor signaling pathway.

Conclusion

The discovery of prostaglandins represents a paradigm shift in our understanding of local hormonal control of physiological processes. From their humble beginnings as an unidentified activity in seminal fluid, they have emerged as a vast and complex family of signaling molecules with profound implications for health and disease. The historical journey, marked by the ingenuity of researchers like von Euler, Bergström, Samuelsson, and Vane, has not only unraveled the fundamental biology of these compounds but has also provided the mechanistic basis for the action of one of the most widely used classes of drugs. This technical guide serves as a testament to their work and a resource for the next generation of scientists and drug developers who will continue to explore the multifaceted world of prostaglandins.

References

- 1. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E1 potentiates the effects of P2Y12 blockade on ADP-mediated platelet aggregation in vitro: Insights using short thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The natural variations in prostaglandin concentration in human seminal fluid and its relation to sperm quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of PGI2 on platelet aggregation and adenylate cyclase activity in human type IIa hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nobelprize.org [nobelprize.org]

- 7. A SENSITIVE METHOD FOR THE ASSAY OF 5-HYDROXYTRYPTAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor-mediated mitogenic effect of thromboxane A2 in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cyclooxygenase in Prostaglandin E3 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E3 (PGE3) is an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is a member of the 3-series prostaglandins, which are often contrasted with the 2-series prostaglandins derived from the omega-6 fatty acid arachidonic acid (AA). While prostaglandin E2 (PGE2), a derivative of AA, is a well-known mediator of inflammation and cell proliferation, PGE3 has garnered significant interest for its distinct, and often opposing, biological activities. This technical guide provides an in-depth exploration of the enzymatic role of cyclooxygenase (COX) in the biosynthesis of PGE3, detailing the kinetic parameters, experimental methodologies, and cellular pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of modulating the EPA metabolic pathway.

The Cyclooxygenase Pathway: EPA as a Substrate

The synthesis of prostaglandins from 20-carbon polyunsaturated fatty acids is initiated by the cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes catalyze the conversion of the fatty acid substrate into an unstable intermediate, prostaglandin G (PGG), which is then rapidly reduced to prostaglandin H (PGH).[1] While arachidonic acid (AA) is the preferred substrate for both COX isoforms, eicosapentaenoic acid (EPA) also serves as a substrate, leading to the production of 3-series prostaglandins.[2][3]

The enzymatic conversion of EPA by COX follows a similar mechanism to that of AA. The COX enzyme abstracts a hydrogen atom from the EPA molecule, initiating a series of reactions that incorporate two molecules of oxygen to form the endoperoxide and hydroperoxide groups characteristic of PGG3. The peroxidase activity of the COX enzyme then reduces the hydroperoxide group of PGG3 to a hydroxyl group, yielding PGH3.[4] This PGH3 molecule is the direct precursor for all 3-series prostaglandins, including PGE3.

Differential Activity of COX-1 and COX-2 on EPA

A critical aspect of PGE3 production is the differential catalytic efficiency of the two COX isoforms towards EPA. Both in vitro and cellular studies have consistently demonstrated that COX-2 is significantly more effective at metabolizing EPA than COX-1.

Incubations of EPA with cloned ovine or human recombinant COX-2 resulted in 13- and 18-fold greater formation of PGE3, respectively, than that produced by COX-1.[5] This preference of COX-2 for EPA is a key factor in the cellular production of PGE3, particularly in inflammatory contexts where COX-2 expression is often upregulated.[6]

In human lung cancer A549 cells, which express high levels of COX-2, the formation of PGE3 is predominantly mediated by the COX-2 pathway. This was demonstrated by a 50% reduction in PGE3 levels when the cells were treated with a combination of EPA and the selective COX-2 inhibitor, celecoxib. In contrast, a selective COX-1 inhibitor did not significantly reduce PGE3 formation in this cell line.[7]

Quantitative Analysis of COX Activity with EPA

Understanding the kinetics of EPA oxygenation by COX-1 and COX-2 is fundamental for predicting and manipulating PGE3 production. The Michaelis-Menten kinetic parameters, Km and Vmax, provide a quantitative measure of enzyme-substrate affinity and maximum reaction velocity, respectively.

| Enzyme | Substrate | Km (μM) | Vmax (relative to AA) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| murine COX-2 | Arachidonic Acid (AA) | 5.14 ± 0.29 | 100% | 27.0 ± 0.40 | 5.24 x 10⁶ | [3] |

| murine COX-2 | Eicosapentaenoic Acid (EPA) | 9.45 ± 0.73 | 32.3% | 8.70 ± 0.21 | 0.92 x 10⁶ | [3] |

| ovine COX-2 | 3-hydroxyeicosatetraenoic acid (3-HETE) | ~100 | ~10% | - | - | [8] |

| ovine COX-1 | 3-hydroxyeicosatetraenoic acid (3-HETE) | ~100 | ~10% | - | - | [8] |

Table 1: Kinetic Parameters of COX Enzymes with EPA and other fatty acid substrates. Note that direct comparative values for human COX-1 with EPA were not available in the searched literature, reflecting the enzyme's lower activity with this substrate.

Prostaglandin E Synthases: The Final Step in PGE3 Synthesis

Following the COX-mediated conversion of EPA to PGH3, the final step in PGE3 biosynthesis is the isomerization of PGH3 to PGE3. This reaction is catalyzed by a family of enzymes known as prostaglandin E synthases (PGES). There are three main isoforms of PGES: microsomal prostaglandin E synthase-1 (mPGES-1), microsomal prostaglandin E synthase-2 (mPGES-2), and cytosolic prostaglandin E synthase (cPGES).[9][10]

These synthases exhibit differential coupling with the upstream COX isoforms.[11]

-

mPGES-1 is an inducible enzyme that is functionally coupled with COX-2. Its expression is upregulated by pro-inflammatory stimuli, making it a key player in the increased PGE2 production during inflammation.[6]

-

mPGES-2 is constitutively expressed and can couple with both COX-1 and COX-2.[11]

-

cPGES is also constitutively expressed and is primarily linked to COX-1, contributing to basal PGE2 production.[12]

While the substrate specificity of these synthases has been extensively studied for PGH2, there is less direct data on their efficiency with PGH3. However, the coordinated induction of COX-2 and mPGES-1 during inflammation suggests that the COX-2/mPGES-1 axis is a major pathway for the production of both PGE2 and PGE3 in inflammatory settings. The binding pockets of the different prostanoid synthases are unique, which may account for variations in their ability to process different PGH substrates.[13][14]

Signaling Pathways of this compound

PGE3 exerts its biological effects by binding to the same family of G-protein coupled receptors as PGE2, known as the EP receptors (EP1, EP2, EP3, and EP4).[7] However, PGE3 often acts as a partial agonist at these receptors, eliciting different downstream signaling responses compared to PGE2.[7]

The activation of EP receptors by PGE3 can trigger multiple intracellular signaling cascades, including those involving protein kinase A (PKA), protein kinase C (PKC), and the extracellular signal-regulated kinase (ERK).[15][16] The specific downstream effects are cell-type dependent and are an active area of research. For instance, in macrophages, PGE3 has been shown to modulate polarization through the PKA pathway.[15] In contrast to PGE2, which can activate multiple signaling pathways through the EP3 receptor, the anti-proliferative effects of PGE3 in some cancer cells appear to be mediated through EP2 and EP4 receptors, and interestingly, do not seem to involve the PKA/cyclic AMP pathway.[7]

The following diagram illustrates the general enzymatic pathway for PGE3 production.

Caption: A simplified diagram illustrating the conversion of EPA to PGE3 through the actions of COX and PGES enzymes.

Experimental Protocols

Accurate and reproducible measurement of COX activity and PGE3 production is essential for research in this field. Below are outlines of common experimental protocols.

Measurement of Cyclooxygenase Activity

A common method for determining COX activity is to measure the initial rate of oxygen uptake during the conversion of a fatty acid substrate to PGG.

Protocol Outline: Oxygen Consumption Assay

-

Enzyme Preparation: Purified recombinant COX-1 or COX-2 enzyme is used.

-

Reaction Mixture: A standard assay mixture is prepared in a biological oxygen monitor chamber, typically containing:

-

100 mM Tris buffer, pH 8.0

-

1 mM phenol (as a co-factor)

-

5 μM hematin (as a co-factor)

-

-

Substrate Preparation: A stock solution of EPA is prepared, and various concentrations are used to determine kinetic parameters.

-

Reaction Initiation: The reaction is initiated by adding a small volume of the purified COX enzyme to the reaction mixture.

-

Data Acquisition: The rate of oxygen consumption is measured using an oxygen electrode. The initial linear portion of the oxygen uptake curve is used to determine the reaction velocity.

-

Data Analysis: Michaelis-Menten kinetics are applied to the data to calculate Km and Vmax values.[3][17]

The following diagram illustrates a typical experimental workflow for this assay.

Caption: A flowchart depicting the key steps in an in vitro COX activity assay using oxygen consumption.

Quantification of PGE3 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids, including PGE3, from biological samples.

Protocol Outline: LC-MS/MS for PGE3 Quantification

-

Sample Preparation:

-

Biological samples (e.g., cell culture media, tissue homogenates) are collected.

-

An internal standard (e.g., deuterated PGE3) is added to each sample to correct for extraction losses and matrix effects.

-

Solid-phase extraction (SPE) is typically used to extract and concentrate the eicosanoids from the sample matrix.

-

-

Liquid Chromatography (LC):

-

The extracted sample is injected onto a reverse-phase C18 column.

-

A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile/methanol with 0.1% acetic acid) is used to separate the eicosanoids.[18]

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.[19]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of PGE3) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high specificity and sensitivity.[19]

-

-

Data Analysis:

-

The peak areas of the analyte (PGE3) and the internal standard are measured.

-

A standard curve is generated using known concentrations of PGE3.

-

The concentration of PGE3 in the sample is calculated by comparing its peak area ratio to the internal standard with the standard curve.

-

Conclusion

The production of this compound is a complex process initiated by the cyclooxygenase-mediated oxygenation of eicosapentaenoic acid. The preferential utilization of EPA by COX-2 highlights the importance of this isoform in generating PGE3, particularly in inflammatory conditions. Subsequent isomerization of PGH3 by prostaglandin E synthases completes the biosynthetic pathway. The distinct signaling properties of PGE3, often acting as a partial agonist at EP receptors, underscore its potential as a modulator of inflammatory and proliferative responses. A thorough understanding of the enzymatic kinetics, cellular pathways, and analytical methodologies described in this guide is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of the EPA metabolic cascade. Further research into the specific activities of PGES isoforms with PGH3 and the detailed downstream signaling of PGE3 in various cell types will continue to illuminate the biological significance of this important eicosanoid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural Basis of Fatty Acid Substrate Binding to Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation and antiproliferative effect of prostaglandin E(3) from eicosapentaenoic acid in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxygenation by COX-2 (cyclo-oxygenase-2) of 3-HETE (3-hydroxyeicosatetraenoic acid), a fungal mimetic of arachidonic acid, produces a cascade of novel bioactive 3-hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. Prostaglandin E synthases: Understanding their pathophysiological roles through mouse genetic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of PGH2 binding site in prostaglandin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of PGH2 binding site in prostaglandin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound attenuates macrophage‐associated inflammation and prostate tumour growth by modulating polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prostaglandin E2 Induces Fibroblast Growth Factor 9 via EP3-Dependent Protein Kinase Cδ and Elk-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Structural Basis of Endocannabinoid Oxygenation by Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin E3: A Technical Guide to its Immunomodulatory Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E3 (PGE3) is an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), distinguishing it from the more widely studied arachidonic acid-derived Prostaglandin E2 (PGE2). While both prostaglandins share structural similarities and receptors, emerging evidence indicates that PGE3 possesses a distinct and often more subdued immunomodulatory profile, positioning it as a molecule of significant interest in the resolution of inflammation and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of PGE3's impact on immune cell function, with a particular focus on macrophages, T cells, and dendritic cells. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers in immunology and drug development.

Introduction

Prostaglandins are a class of lipid autacoids that play a pivotal role in a myriad of physiological processes, including the inflammatory cascade.[1] The biological activities of prostaglandins are largely dependent on their molecular structure, which is determined by the precursor fatty acid from which they are synthesized. Prostaglandin E2 (PGE2), derived from the omega-6 fatty acid arachidonic acid (AA), is a potent, pro-inflammatory mediator.[2] In contrast, this compound (PGE3), synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA), is generally considered to be less inflammatory and may possess anti-inflammatory and pro-resolving properties.[2][3][4] This guide delves into the nuanced effects of PGE3 on the modulation of various immune cell populations.

Biosynthesis and Receptor Interactions

PGE3 is synthesized from EPA through the action of cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes.[4] Like PGE2, PGE3 exerts its biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[4] However, the binding affinities of PGE3 for these receptors are generally lower than those of PGE2, with the exception of the EP4 receptor, where their potencies are comparable.[5] This differential receptor engagement is a key determinant of their distinct immunomodulatory activities.

Impact on Macrophage Polarization and Function

The most well-characterized effects of PGE3 on the immune system are its influence on macrophage polarization. Macrophages exist on a spectrum of activation states, with the pro-inflammatory M1 and anti-inflammatory M2 phenotypes representing the extremes.

PGE3 has been shown to drive macrophage polarization towards an anti-inflammatory M2a phenotype, which is involved in tissue repair and the resolution of inflammation.[4] Conversely, PGE3 inhibits the polarization of macrophages towards the pro-inflammatory M1 phenotype and the tumor-associated macrophage (TAM) phenotype.[4]

Signaling Pathway in Macrophages

The immunomodulatory effects of PGE3 on macrophages are primarily mediated through the Protein Kinase A (PKA) signaling pathway.[3][4] Binding of PGE3 to EP2/EP4 receptors on the macrophage surface leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates PKA, which then phosphorylates downstream targets that regulate the gene expression programs associated with M2a polarization.

Quantitative Data: Macrophage Modulation by PGE3

The following table summarizes the dose-dependent effects of PGE3 on macrophage marker expression and cytokine secretion based on in vitro studies.

| Cell Type | Treatment | Concentration (nmol/L) | Marker/Cytokine | Change | Reference |

| THP-1 (M1 polarized) | PGE3 | 100 | CCR7 (M1 marker) | ↓ | [6] |

| THP-1 (M2a polarized) | PGE3 | 100 | CD163 (M2a marker) | ↑ | [6] |

| BMDM (M1 polarized) | PGE3 | 100 | iNOS (M1 marker) | ↓ | [6] |

| BMDM (M2a polarized) | PGE3 | 100 | CD206 (M2a marker) | ↑ | [6] |

| RAW 264.7 Macrophages | PGE3 | 1 - 10,000 | IL-6 | ↑ (less potent than PGE2) | [5] |

| Mouse Peritoneal Macrophages (in vivo, LPS-induced) | PGE3 | - | TNF-α | ↓ | |

| Mouse Peritoneal Macrophages (in vivo, LPS-induced) | PGE3 | - | IL-6 | ↓ |

BMDM: Bone Marrow-Derived Macrophages

Experimental Protocol: In Vitro Macrophage Polarization Assay

This protocol outlines a general procedure for assessing the effect of PGE3 on macrophage polarization.

Impact on T Cell Differentiation and Function

Direct evidence for the effects of PGE3 on T lymphocyte subsets is currently limited. Much of our understanding is extrapolated from studies on its precursor, EPA, and by comparing its actions to the well-documented effects of PGE2.

PGE2 exerts complex, often contradictory, effects on T cells, which are dependent on the local concentration and the specific T cell subset. PGE2 can promote the differentiation of Th1 and Th17 cells, yet it can also suppress T cell proliferation and effector functions.[7][8][9]

Studies on EPA suggest that it may favor an anti-inflammatory or regulatory T cell phenotype. For instance, EPA has been shown to induce regulatory T cells (Tregs) through a PPARγ-dependent mechanism.[3] Furthermore, EPA and another omega-3 fatty acid, DHA, have been demonstrated to inhibit Th1 cell differentiation.[8] In one study, PGE3, unlike PGE2, did not suppress IL-2-dependent T cell growth, highlighting a key functional difference between these two prostaglandins.[10]

Putative Signaling Pathways in T Cells

Given that PGE3 utilizes the same EP receptors as PGE2, it is plausible that it engages similar downstream signaling pathways, albeit with potentially different outcomes due to its lower receptor potency. The primary signaling pathways for PGE2 in T cells involve the EP2 and EP4 receptors, leading to the modulation of cAMP/PKA and PI3K signaling.

Impact on Dendritic Cell Maturation and Function

Direct research on the effects of PGE3 on dendritic cells (DCs) is scarce. However, studies involving PGE2 and EPA provide a framework for predicting the potential immunomodulatory role of PGE3 in this context.

PGE2 is known to be a potent inducer of DC maturation, enhancing their ability to stimulate T cell responses, particularly Th1-type immunity.[9][11] In contrast, EPA has been shown to modulate DC phenotype and function towards a more tolerogenic profile, characterized by reduced expression of co-stimulatory molecules and altered cytokine production, including decreased IL-12 secretion.[12][13] Given that PGE3 is a downstream metabolite of EPA, it is plausible that it contributes to these tolerogenic effects.

Impact on B Cell Activation and Antibody Production

The influence of PGE3 on B lymphocytes is the least understood area. Some studies on PGE2 suggest a complex regulatory role in B cell activation and immunoglobulin isotype switching.[14][15] The omega-3 fatty acids EPA and DHA have been shown to affect B cell subsets and antibody production.[11] However, further research is required to elucidate the specific role of PGE3 in humoral immunity.

Comparative Effects of PGE3 versus PGE2

A critical aspect of understanding PGE3's immunomodulatory role is to compare its effects with those of the pro-inflammatory PGE2.

| Feature | This compound (PGE3) | Prostaglandin E2 (PGE2) | Reference |

| Precursor | Eicosapentaenoic Acid (EPA, ω-3) | Arachidonic Acid (AA, ω-6) | [4] |

| EP Receptor Potency | Lower affinity for EP1, EP2, EP3; similar for EP4 | Higher affinity for EP1, EP2, EP3 | [5] |

| Macrophage Polarization | Promotes M2a (anti-inflammatory), inhibits M1 | Can promote M2, but also pro-inflammatory M1 | [3][4] |

| IL-6 Secretion | Less potent inducer | Potent inducer | [5] |

| T Cell Proliferation (IL-2 dependent) | No suppression | Suppressive | [10] |

Conclusion and Future Directions

This compound is emerging as a nuanced modulator of the immune response, with a clear anti-inflammatory and pro-resolving role in macrophage biology. Its effects on other key immune cells, such as T cells, dendritic cells, and B cells, are less well-defined but are anticipated to be less inflammatory compared to PGE2. The differential potency of PGE3 on EP receptors is a likely driver of its distinct biological activities.